molecular formula C6H3BrO4S B8639077 4-Bromothiophene-2,3-dicarboxylic acid

4-Bromothiophene-2,3-dicarboxylic acid

Cat. No. B8639077
M. Wt: 251.06 g/mol
InChI Key: JQGOOAMVYWPFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromothiophene-2,3-dicarboxylic acid is a useful research compound. Its molecular formula is C6H3BrO4S and its molecular weight is 251.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromothiophene-2,3-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromothiophene-2,3-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H3BrO4S

Molecular Weight

251.06 g/mol

IUPAC Name

4-bromothiophene-2,3-dicarboxylic acid

InChI

InChI=1S/C6H3BrO4S/c7-2-1-12-4(6(10)11)3(2)5(8)9/h1H,(H,8,9)(H,10,11)

InChI Key

JQGOOAMVYWPFNN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(S1)C(=O)O)C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisopropylamine (17.92 mL, 128 mmol) was dissolved in THF (300 mL) and stirred at −30° C. while BuLi (8.91 g, 139 mmol) was added dropwise. The mixture was stirred at the same temperature for 0.5 h. Then the mixture was cooled to −78° C. and 4-bromothiophene-3-carboxylic acid (12 g, 58.0 mmol) and HMPA (2.02 mL, 11.6 mmol) dissolved in anhydrous THF (200 mL) were added slowly. The mixture was stirred at the same temperature for 1 h. Then the reaction mixture was purged with an excess of gaseous CO2 at −40° C. The resulting solution was stirred at RT for about 15 min and then quenched with H2O. 10% aq. NaOH was added. The aqueous layer was separated and washed with EtOAc. The aqueous layer was acidified with 10% aq. HCl to pH 1˜2 and extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to give the title compound (11 g, 43.8 mmol, 76% yield) as white solid, which was used in the next step (example 1.2.3) without further purification. LC-MS (Method A): m/z 273 (M+Na)+, Rt: 0.58 min.
Quantity
17.92 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
8.91 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
2.02 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
76%

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